N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and material science.
Mechanism of Action
Target of Action
The compound N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide, also known as N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,6-dimethoxybenzamide, is a benzothiazole derivative. Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This interaction disrupts the synthesis of arabinogalactan, thereby weakening the cell wall of the Mycobacterium tuberculosis . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The inhibition of DprE1 disrupts the arabinogalactan biosynthesis pathway. Arabinogalactan is a key component of the mycobacterial cell wall and its disruption leads to a weakened cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .
Pharmacokinetics
Admet calculations for similar benzothiazole derivatives have shown favourable pharmacokinetic profiles
Result of Action
The primary result of the compound’s action is the inhibition of DprE1, leading to a disruption in the synthesis of arabinogalactan. This disruption weakens the cell wall of Mycobacterium tuberculosis, potentially leading to cell death . The exact molecular and cellular effects of this compound’s action are still under investigation.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to the active site of an enzyme or protein, which can modulate its activity .
Cellular Effects
Benzothiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide typically involves multiple steps. One common method includes the initial formation of the benzothiazole ring, followed by the introduction of the hydroxyphenyl and dimethoxybenzamide groups. The synthesis can be achieved through various pathways, including:
Knoevenagel condensation: This reaction involves the condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes in the presence of a base such as piperidine.
Acetylation: The acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) and chloroform.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2chloroacetamide: Known for its antibacterial properties.
N’-(1,3-benzothiazol-2-yl)-arylamides: Exhibits antibacterial activity against various strains.
1-Phenyl-N-(benzothiazol-2-yl)methanimine: Investigated for antiviral properties.
Uniqueness
Its hydroxyphenyl and dimethoxybenzamide groups contribute to its distinct chemical behavior and interactions with biological targets .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2,6-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-27-17-7-5-8-18(28-2)20(17)21(26)23-13-10-11-16(25)14(12-13)22-24-15-6-3-4-9-19(15)29-22/h3-12,25H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJARAYKNNFOREV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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